molecular formula C25H32N2O4S B4650707 N~1~-(3-acetylphenyl)-N~2~-cyclohexyl-N~2~-(mesitylsulfonyl)glycinamide

N~1~-(3-acetylphenyl)-N~2~-cyclohexyl-N~2~-(mesitylsulfonyl)glycinamide

Cat. No. B4650707
M. Wt: 456.6 g/mol
InChI Key: GNVONYMIXUHQSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-1-(3-acetylphenyl)-N2-cyclohexyl-N2-(mesitylsulfonyl)glycinamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is also known as MCG or mesitylsulfonyl-glycinamide and is a potent inhibitor of the protein-protein interaction between BRD4 and P-TEFb. This protein-protein interaction plays a crucial role in the regulation of gene expression, and the inhibition of this interaction has been shown to have therapeutic benefits in various diseases.

Mechanism of Action

MCG inhibits the protein-protein interaction between BRD4 and P-TEFb by binding to the acetyl-lysine binding pocket of BRD4. This binding prevents the recruitment of P-TEFb to the transcriptional machinery, leading to the inhibition of gene expression. The inhibition of this protein-protein interaction has been shown to have therapeutic benefits in various diseases.
Biochemical and Physiological Effects:
MCG has been shown to have significant biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and inhibit viral replication. MCG has also been shown to have neuroprotective effects and has been shown to improve cognitive function in animal models of Alzheimer's and Parkinson's disease.

Advantages and Limitations for Lab Experiments

MCG is a potent inhibitor of the protein-protein interaction between BRD4 and P-TEFb, making it a valuable tool for studying the regulation of gene expression. However, the synthesis of MCG is a complex process that requires expertise in organic chemistry. Additionally, the cost of MCG is relatively high, which may limit its use in some experiments.

Future Directions

There are several future directions for the study of MCG. One potential direction is the development of more efficient synthesis methods for MCG, which would make it more accessible for researchers. Another potential direction is the study of MCG in combination with other therapeutic agents, which may enhance its therapeutic benefits. Additionally, the study of MCG in animal models of disease may provide valuable insights into its potential therapeutic applications.

Scientific Research Applications

MCG has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-tumor activity, anti-inflammatory activity, and anti-viral activity. MCG has also been shown to have therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The protein-protein interaction between BRD4 and P-TEFb plays a crucial role in the regulation of gene expression, and the inhibition of this interaction by MCG has been shown to have therapeutic benefits in various diseases.

properties

IUPAC Name

N-(3-acetylphenyl)-2-[cyclohexyl-(2,4,6-trimethylphenyl)sulfonylamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32N2O4S/c1-17-13-18(2)25(19(3)14-17)32(30,31)27(23-11-6-5-7-12-23)16-24(29)26-22-10-8-9-21(15-22)20(4)28/h8-10,13-15,23H,5-7,11-12,16H2,1-4H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNVONYMIXUHQSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)N(CC(=O)NC2=CC=CC(=C2)C(=O)C)C3CCCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-acetylphenyl)-2-[cyclohexyl-(2,4,6-trimethylphenyl)sulfonylamino]acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N~1~-(3-acetylphenyl)-N~2~-cyclohexyl-N~2~-(mesitylsulfonyl)glycinamide
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N~1~-(3-acetylphenyl)-N~2~-cyclohexyl-N~2~-(mesitylsulfonyl)glycinamide
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N~1~-(3-acetylphenyl)-N~2~-cyclohexyl-N~2~-(mesitylsulfonyl)glycinamide
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N~1~-(3-acetylphenyl)-N~2~-cyclohexyl-N~2~-(mesitylsulfonyl)glycinamide
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N~1~-(3-acetylphenyl)-N~2~-cyclohexyl-N~2~-(mesitylsulfonyl)glycinamide
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N~1~-(3-acetylphenyl)-N~2~-cyclohexyl-N~2~-(mesitylsulfonyl)glycinamide

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